

Structure Elucidation of 5-(Trifluoromethoxy)-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: *5-(Trifluoromethoxy)-1H-indazole*

Cat. No.: B173289

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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **5-(Trifluoromethoxy)-1H-indazole**. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and predicted spectroscopic data based on established chemical principles and data from structurally related compounds. Detailed, generalized experimental protocols for synthesis and characterization are provided to guide researchers in their work with this and similar heterocyclic compounds.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. The introduction of a trifluoromethoxy group at the 5-position of the indazole core is anticipated to modulate the compound's lipophilicity, metabolic stability, and electron density, potentially leading to novel pharmacological profiles. This guide focuses on the key aspects of the structure elucidation of **5-(Trifluoromethoxy)-1H-indazole**, providing a foundational resource for its synthesis and characterization.

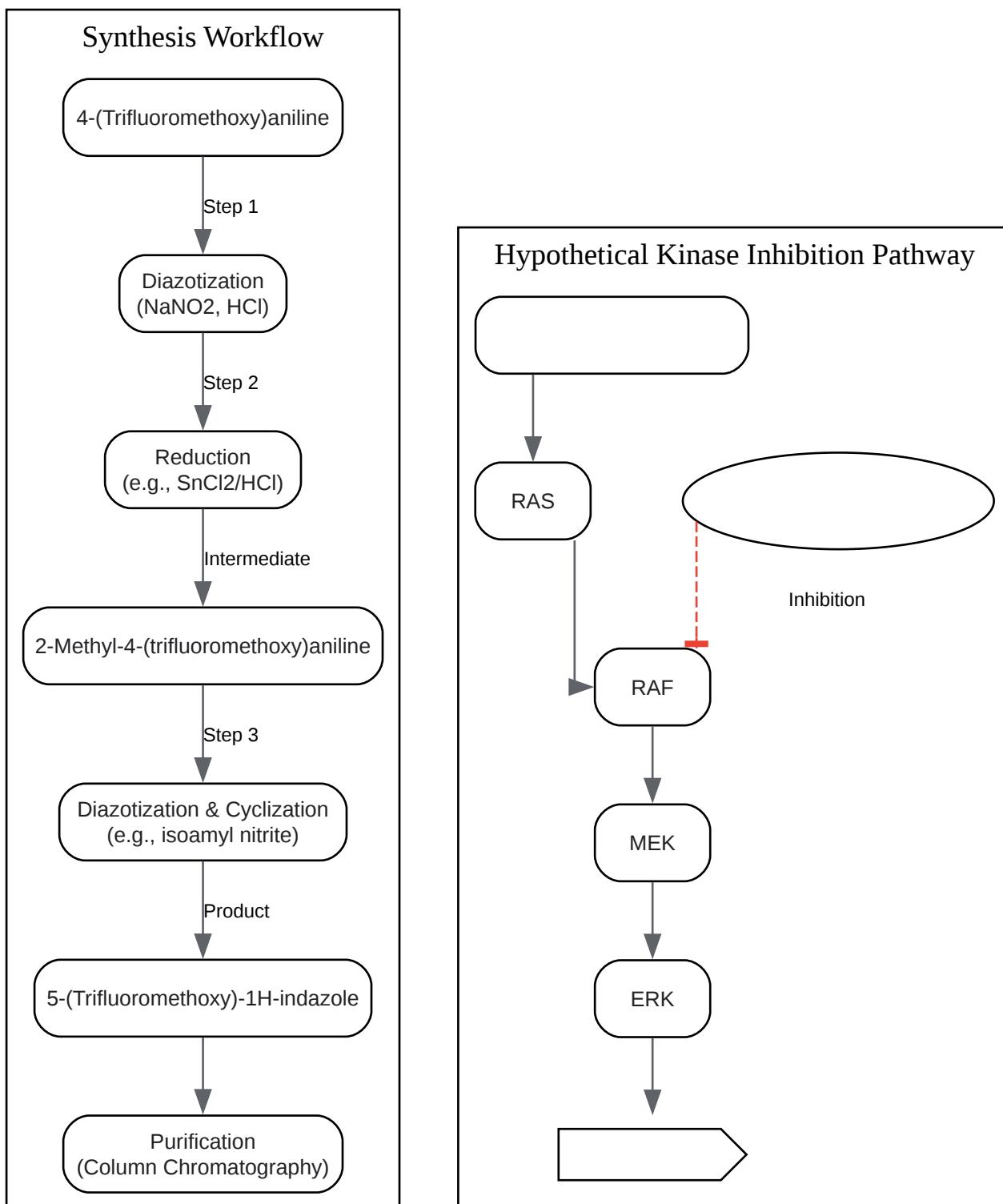
Chemical Structure and Properties

- IUPAC Name: **5-(Trifluoromethoxy)-1H-indazole**
- CAS Number: 177944-14-6
- Molecular Formula: C8H5F3N2O
- Molecular Weight: 202.14 g/mol

The chemical structure of **5-(Trifluoromethoxy)-1H-indazole** consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a trifluoromethoxy substituent at the C5 position.

Synthesis Pathway

A plausible synthetic route for **5-(Trifluoromethoxy)-1H-indazole** can be adapted from general methods for indazole synthesis. A common approach involves the cyclization of a suitably substituted o-toluidine derivative.

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- To cite this document: BenchChem. [Structure Elucidation of 5-(Trifluoromethoxy)-1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b173289#5-trifluoromethoxy-1h-indazole-structure-elucidation>]

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